2-amino-4-(3-cyclohexenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-cyclohex-3-en-1-yl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-9-7-12-14(16(19)20-9)13(10-5-3-2-4-6-10)11(8-17)15(18)21-12/h2-3,7,10,13H,4-6,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKURIEFMYPJUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3CCC=CC3)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-4-(3-cyclohexenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a heterocyclic compound with significant biological potential. Its structure incorporates both amino and nitrile functional groups, which are known to enhance biological activity. This article reviews the compound's biological activities, including its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N2O3, with a molecular weight of 284.315 g/mol. The compound features a pyrano[4,3-b]pyran ring system, which is associated with various biological activities.
Biological Activity Overview
Research indicates that derivatives of pyrano compounds exhibit a wide range of biological activities. The specific activities associated with this compound include:
- Anticancer Activity : Pyrano derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to this one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Properties : The compound has demonstrated potential as an antimicrobial agent against several bacterial strains. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways .
- Antioxidant Activity : Studies have indicated that pyrano compounds can act as antioxidants by scavenging free radicals and reducing oxidative stress .
Anticancer Studies
A study evaluating the anticancer properties of various pyrano derivatives found that those with structural similarities to this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved the activation of apoptotic pathways .
Antimicrobial Activity
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using several assays, including DPPH and ABTS radical scavenging tests. The results indicated a strong ability to neutralize free radicals, supporting its use in formulations aimed at combating oxidative stress-related diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrano[4,3-b]pyran core allows diverse substitutions at position 3. Key analogs and their substituents include:
Key Observations :
- Aryl vs. Alicyclic Substituents : Aryl groups (e.g., nitrophenyl, naphthyl) introduce π-π stacking interactions, increasing melting points (e.g., 3v: 291–292°C). In contrast, the 3-cyclohexenyl group may reduce melting points due to weaker intermolecular forces.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 3v) polarize the core structure, enhancing reactivity in Michael additions. The cyclohexenyl group, being electron-neutral, may slow reaction kinetics .
Physical and Spectroscopic Properties
Table 1: Comparative Physical Data
Notes:
- The nitrile stretch (C≡N) remains consistent (~2190 cm⁻¹) across analogs, confirming structural integrity .
- ¹H NMR of the target compound would show distinct cyclohexenyl proton signals (δ 5.5–5.3) and methyl group resonance (δ 2.1).
Crystallographic Insights
Table 2: Crystallographic Comparison
Analysis :
Q & A
Q. What are the common synthetic routes for preparing this compound?
The compound is typically synthesized via multicomponent reactions (MCRs) , leveraging reagents such as aldehydes, malononitrile, and β-ketoesters. A catalyst (e.g., L-proline, DABCO, or protic ionic liquids) is often employed to facilitate cyclization and improve regioselectivity . For example, a one-pot reaction under reflux in ethanol or water/ethanol mixtures is commonly used, with yields optimized by controlling temperature (70–90°C) and reaction time (2–6 hours). The cyclohexenyl substituent is introduced via substitution at the 4-position of the pyran ring .
Q. What spectroscopic and crystallographic methods are used for structural characterization?
- Spectroscopy : IR confirms functional groups (e.g., NH₂ at ~3400 cm⁻¹, C≡N at ~2200 cm⁻¹). ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ ~2.1 ppm) and aromatic/cyclic carbons .
- X-ray crystallography : Single-crystal diffraction resolves the molecular geometry. Programs like SHELXL refine the structure, while OLEX2 visualizes hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the crystal lattice) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic efficiency?
Key parameters include:
- Catalyst selection : Protic ionic liquids (e.g., [BMIM][HSO₄]) increase reaction rates and yields (up to 92%) by stabilizing intermediates .
- Solvent systems : Binary solvents (water/ethanol) improve solubility and reduce side reactions. Microwave-assisted synthesis can shorten reaction times to <1 hour .
- Temperature control : Lower temperatures (e.g., 50°C) minimize decomposition of sensitive substituents like the cyclohexenyl group .
Q. How do crystallographic data resolve structural ambiguities in pyrano-pyran derivatives?
Discrepancies in bond lengths or ring conformations are addressed by:
- Validation tools : PLATON checks for missed symmetry or disorder.
- Refinement strategies : SHELXL’s restraints maintain chemically reasonable geometries during refinement of disordered regions (e.g., flexible cyclohexenyl groups) .
- Comparative analysis : Overlaying structures from similar derivatives (e.g., 4-phenyl analogs) highlights deviations caused by steric effects from the cyclohexenyl group .
Q. What is the role of substituents in modulating biological activity?
- Cyclohexenyl group : Enhances lipophilicity, potentially improving membrane permeability in antimicrobial assays .
- Carbonitrile moiety : Acts as a hydrogen-bond acceptor, critical for interactions with enzymatic targets (e.g., bacterial dihydrofolate reductase) .
- Methyl group : Reduces steric hindrance, favoring planar conformations that enhance stacking interactions in crystal packing .
Q. How are computational methods integrated with experimental data to predict reactivity?
- DFT calculations : Model transition states for key steps (e.g., Knoevenagel condensation) to predict regioselectivity .
- Molecular docking : Screens potential biological targets by simulating binding of the carbonitrile group to active sites (e.g., mycobacterial enzymes) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
